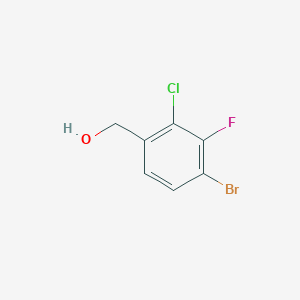
(4-Bromo-2-chloro-3-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromo-2-chloro-3-fluorophenyl)methanol” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is harmful by inhalation, in contact with skin, and if swallowed .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “(4-Bromo-2-chloro-3-fluorophenyl)methanol”. For more details, it is recommended to inquire with specialized chemical suppliers.Molecular Structure Analysis
The molecular formula of “(4-Bromo-2-chloro-3-fluorophenyl)methanol” is C7H6BrFO . The InChI code is 1S/C7H6BrFO/c8-6-2-1-5 (4-10)3-7 (6)9/h1-3,10H,4H2 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “(4-Bromo-2-chloro-3-fluorophenyl)methanol”. For more detailed information, it is recommended to consult scientific literature or databases .Physical And Chemical Properties Analysis
“(4-Bromo-2-chloro-3-fluorophenyl)methanol” has a molecular weight of 205.02 . It has a melting point of 44.0 to 48.0 °C, a boiling point of 260℃, and a flash point of 111℃ . It is soluble in methanol .Aplicaciones Científicas De Investigación
- Quantum software like IBM’s Qiskit often uses complex molecules in the development of quantum algorithms. While it’s not specified whether “(4-Bromo-2-chloro-3-fluorophenyl)methanol” is used, it’s possible that similar compounds could be used in this field.
- Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry . They have shown applications in various areas such as organic transformations, small molecule activation, and materials . While “(4-Bromo-2-chloro-3-fluorophenyl)methanol” isn’t specifically mentioned, it’s possible that it could be used in similar applications due to its unique electronic properties.
Quantum Computing
Chemical Synthesis
Photothermal Conversion
- Quantum software like IBM’s Qiskit often uses complex molecules in the development of quantum algorithms. While it’s not specified whether “(4-Bromo-2-chloro-3-fluorophenyl)methanol” is used, it’s possible that similar compounds could be used in this field.
- Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry . They have shown applications in various areas such as organic transformations, small molecule activation, and materials . While “(4-Bromo-2-chloro-3-fluorophenyl)methanol” isn’t specifically mentioned, it’s possible that it could be used in similar applications due to its unique electronic properties.
Quantum Computing
Chemical Synthesis
Photothermal Conversion
Safety And Hazards
“(4-Bromo-2-chloro-3-fluorophenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
(4-bromo-2-chloro-3-fluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNPUPIQMJBKLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chloro-3-fluorophenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)
![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)
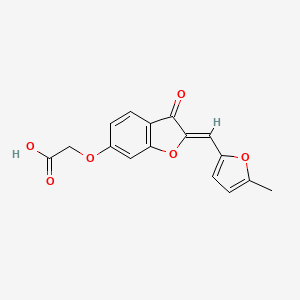
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)
![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
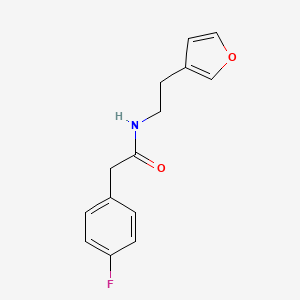
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
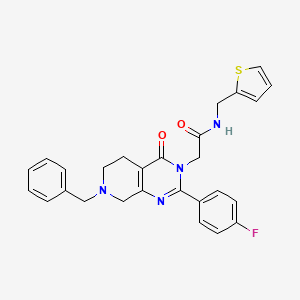
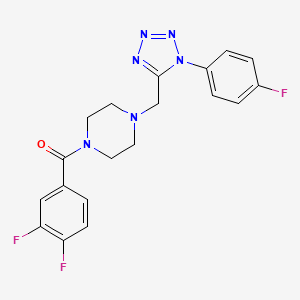
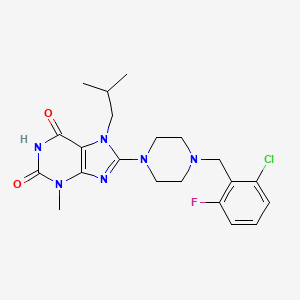
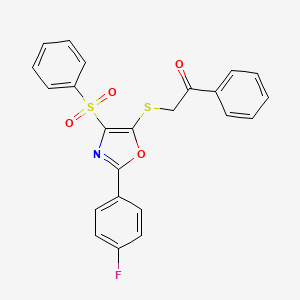
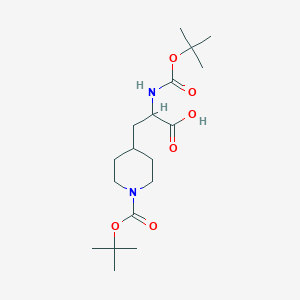
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)
![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)